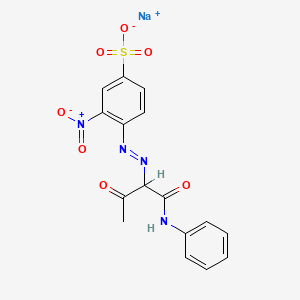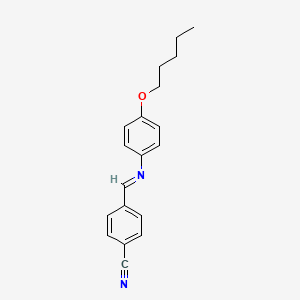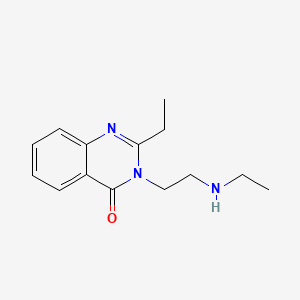
4(3H)-Quinazolinone, 2-ethyl-3-(2-(ethylamino)ethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4(3H)-Quinazolinone, 2-ethyl-3-(2-(ethylamino)ethyl)- is a heterocyclic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are used in various medicinal and industrial applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 2-ethyl-3-(2-(ethylamino)ethyl)- typically involves the cyclization of aniline derivatives with aldehydes or ketones. One common method is the Friedländer synthesis, where aniline reacts with a carbonyl compound in the presence of an acid catalyst. Another approach is the Pfitzinger reaction, which involves the condensation of isatoic anhydride with an aldehyde or ketone under basic conditions.
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as Nafion® NR50 can be employed to facilitate the cyclization process under microwave irradiation, resulting in high yields and reduced reaction times .
Analyse Des Réactions Chimiques
Types of Reactions
4(3H)-Quinazolinone, 2-ethyl-3-(2-(ethylamino)ethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the ethylaminoethyl group, where nucleophiles replace the ethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as halides or amines in polar solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Quinazolinone derivatives with oxidized side chains.
Reduction: Reduced quinazolinone derivatives with hydrogenated side chains.
Substitution: Substituted quinazolinone derivatives with various functional groups replacing the ethyl group.
Applications De Recherche Scientifique
4(3H)-Quinazolinone, 2-ethyl-3-(2-(ethylamino)ethyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of dyes, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of 4(3H)-Quinazolinone, 2-ethyl-3-(2-(ethylamino)ethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular pathways involved in signal transduction, leading to altered cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: Another heterocyclic compound with a nitrogen atom in the ring, known for its antimalarial activity.
Isoquinoline: Similar to quinoline but with a different nitrogen atom position, used in the synthesis of various pharmaceuticals.
Benzimidazole: Contains a fused benzene and imidazole ring, known for its antiparasitic properties.
Uniqueness
4(3H)-Quinazolinone, 2-ethyl-3-(2-(ethylamino)ethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl and ethylaminoethyl groups contribute to its solubility, reactivity, and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
77300-96-0 |
|---|---|
Formule moléculaire |
C14H19N3O |
Poids moléculaire |
245.32 g/mol |
Nom IUPAC |
2-ethyl-3-[2-(ethylamino)ethyl]quinazolin-4-one |
InChI |
InChI=1S/C14H19N3O/c1-3-13-16-12-8-6-5-7-11(12)14(18)17(13)10-9-15-4-2/h5-8,15H,3-4,9-10H2,1-2H3 |
Clé InChI |
IVIMVSMUBGKFLQ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC2=CC=CC=C2C(=O)N1CCNCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-Dimethyl-2'-[(methylamino)thioxomethyl]propionohydrazide](/img/structure/B13761456.png)
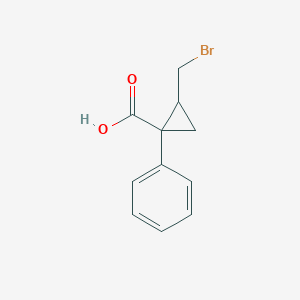
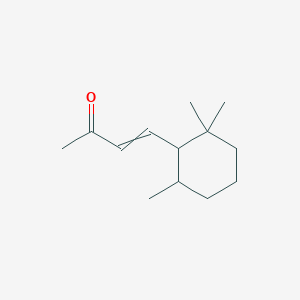
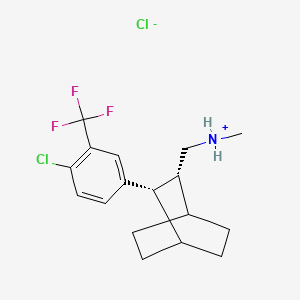
-](/img/structure/B13761479.png)
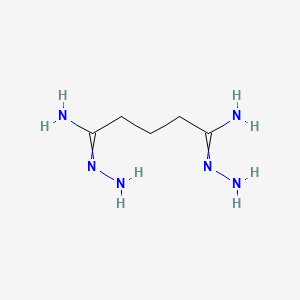
![(1R,5S,6R)-5-Hydroxy-4-(hydroxymethyl)-3-((E)-prop-1-enyl)-7-oxabicyclo[4.1.0]hept-3-en-2-one](/img/structure/B13761485.png)
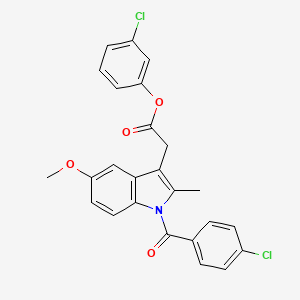
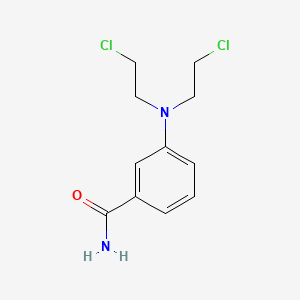
![Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-3-(1-piperidinylmethyl)-(9ci)](/img/structure/B13761503.png)

